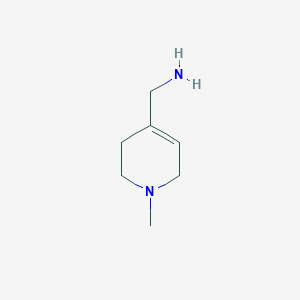

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine

Description

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a bicyclic amine characterized by a partially hydrogenated pyridine (tetrahydropyridine) ring substituted with a methyl group at the 1-position and a methanamine (-CH2NH2) group at the 4-position.

Properties

IUPAC Name |

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9-4-2-7(6-8)3-5-9/h2H,3-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUELPHBYTUIHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds like mptp have been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra.

Biochemical Pathways

It’s known that similar compounds like mptp can block the mitochondrial complex i, leading to mitochondrial dysfunction.

Biological Activity

(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a nitrogen-containing organic compound characterized by its unique tetrahydropyridine ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential neuroprotective effects and interactions with neurotransmitter systems. Its structural attributes suggest a significant role in various biological processes, particularly in relation to neurotoxicity and neuroprotection.

- Molecular Formula : CHN

- Molecular Weight : 126.2 g/mol

- CAS Number : 23969-87-1

Biological Activity Overview

The biological activity of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is primarily linked to its interaction with dopaminergic systems and its potential neuroprotective properties. The compound is structurally related to 1-methyl-4-phenylpyridinium (MPP+), a known neurotoxin that induces oxidative stress and neuronal death, particularly affecting dopaminergic neurons in the substantia nigra region of the brain.

Neuroprotective Effects

Research indicates that (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine may exhibit neuroprotective effects by modulating oxidative stress pathways and inhibiting monoamine oxidase B (MAO-B) activity. This inhibition could potentially mitigate the neurotoxic effects associated with MPP+ metabolism.

The mechanisms through which (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine exerts its biological effects include:

- Oxidative Stress Modulation : The compound may reduce oxidative stress in neuronal cells by scavenging free radicals.

- MAO-B Inhibition : By inhibiting MAO-B, the compound could decrease the formation of neurotoxic metabolites from dopamine degradation.

- Neurotransmitter Interaction : It may influence neurotransmitter release and reuptake mechanisms, particularly concerning dopamine and serotonin systems.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methyl-1,2,3,6-tetrahydropyridine | Methyl group at position 4 | Neurotoxic effects via MPP+ formation |

| 1-Methylpiperidine | Saturated six-membered ring with nitrogen | Used as a solvent and reagent in organic synthesis |

| 3-Hydroxy-N-methylpiperidine | Hydroxyl substitution on piperidine | Potential antidepressant activity |

| (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine | Tetrahydropyridine ring with methanamine group | Neuroprotective effects; modulation of neurotransmitter systems |

Study on Neuroprotective Properties

A study conducted on SH-SY5Y cells demonstrated that (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine exhibited significant neuroprotective effects against oxidative stress induced by hydrogen peroxide. The compound showed a reduction in cell death and an increase in cell viability compared to control groups.

MAO-B Inhibition Study

In vitro assays revealed that (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine inhibited MAO-B with an IC value comparable to standard MAO-B inhibitors like selegiline. This suggests its potential utility in treating neurodegenerative disorders such as Parkinson's disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Tetrahydropyridine Ring

The primary structural variations among related compounds involve substitutions at the 1-position (nitrogen) and modifications to the methanamine side chain. Key analogs include:

*Similarity scores derived from structural alignment ().

Key Observations:

- Substituent Size and Lipophilicity : The benzyl group in 153196-51-1 increases steric bulk and lipophilicity compared to the methyl group in the target compound. This likely affects membrane permeability and metabolic stability .

- Bioactivity Implications : MPTP (1-methyl-4-phenyl analog) demonstrates how substituents at the 4-position (phenyl vs. methanamine) drastically alter biological effects. MPTP's phenyl group facilitates conversion to the neurotoxin MPP+, whereas the methanamine group in the target compound may direct it toward different pharmacological pathways .

- Salt Forms : Derivatives like 80477-52-7 (hydrochloride salt) and 1417402-17-5 (dihydrochloride) highlight how salt formation improves solubility but may reduce structural similarity to the parent compound .

Patent-Based Structural Diversity

Recent patents () describe tetrahydropyridine derivatives with diverse substituents, such as cyclobutyl, oxetan-3-yl, and ethyl groups. These modifications aim to optimize:

- Receptor Binding : Bulky substituents (e.g., cyclobutyl) may enhance selectivity for specific biological targets.

- Metabolic Stability : Electron-withdrawing groups (e.g., oxetan-3-yl) could reduce cytochrome P450-mediated degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.